molecular formula C17H18N2O6 B097824 Thymidine 3'-benzoate CAS No. 17331-53-2

Thymidine 3'-benzoate

Cat. No. B097824
CAS RN: 17331-53-2
M. Wt: 346.3 g/mol
InChI Key: CZRPYTUJUAJMJJ-BFHYXJOUSA-N
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Description

Thymidine 3’-benzoate is a compound with the molecular formula C17H18N2O6 . It is a derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .


Molecular Structure Analysis

The molecular structure of Thymidine 3’-benzoate involves a thymidine molecule attached to a benzoate group . The exact structural details are not provided in the search results.

Scientific Research Applications

  • Cell Proliferation and Migration Studies :

    • Tritiated thymidine has been instrumental in studying cell migration during histogenesis of the cerebral cortex in mice (Angevine & Sidman, 1961). It is incorporated into the DNA of cells preparing to divide, allowing for tracking of their origin, migration, and fate.
    • It is also used to measure cell proliferation kinetics in vitro and in vivo, despite some pitfalls and artifacts associated with its use (Maurer, 1981).
  • Genotoxicity Studies :

    • Studies have explored the inhibition of DNA synthesis in various organs of animals for detecting genotoxic properties of chemicals (Hellman & Ullberg, 1986).
  • Bacterial Production in Aquatic Environments :

    • Radioactively labeled thymidine has been used to measure bacterial production in aquatic environments. However, there are challenges due to the catabolism of thymidine, impacting the accuracy of these measurements (Carman et al., 1988).
  • DNA Synthesis and Cell Proliferation :

    • 3H-thymidine has been a common method to monitor rates of DNA synthesis and cell proliferation. Nevertheless, it's been found to induce cell-cycle arrest and apoptosis, affecting its reliability (Hu et al., 2002).
  • Influence on Cell Cycle Kinetics :

    • The impact of benzene on bone marrow cell cycle kinetics was studied using [3H]thymidine, demonstrating changes in cell proliferative activity (Irons et al., 1979).
  • Radioactive Labeling in Plant Research :

    • Tritiated thymidine has been used for quantitative measurement in plant research, as seen in the study of its incorporation in the root tip meristem of Vicia faba (Scheuermann & Taegder, 1968).
  • Medical Imaging Applications :

    • The transformation of thymidine into other compounds, such as 2′,3′-Didehydro-2′,3′-Dideoxy-Thymidine (D4T), has been explored for potential medical imaging applications (Becouarn et al., 1995).
  • Study of Carcinogens :

    • The interaction of carcinogens with DNA has been studied using tritiated thymidine, showing its distribution between nuclear DNA and mitochondrial DNA (Backer & Weinstein, 1982).
  • Research in Neuroscience :

    • Tritium-labeled thymidine is used in neuroscience for studying cell production and migration in the brain, and in the lens epithelial layer (Hanna & O'Brien, 1960).

Future Directions

Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length, suggesting potential therapeutic applications in patients with fatal degenerative diseases .

properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPYTUJUAJMJJ-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine 3'-benzoate

CAS RN

17331-53-2
Record name Thymidine, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17331-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine 3'-benzoate
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